molecular formula C16H9ClFNO3 B2884942 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene CAS No. 477859-01-1

1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene

Cat. No. B2884942
CAS RN: 477859-01-1
M. Wt: 317.7
InChI Key: PRZHBSKGEYMBIY-UHFFFAOYSA-N
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Description

“1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene” is a chemical compound with the CAS Number: 477859-01-1 . It has a molecular weight of 317.7 and its IUPAC name is 1-chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H9ClFNO3/c17-13-6-8-15 (12-4-2-1-3-11 (12)13)22-16-7-5-10 (18)9-14 (16)19 (20)21/h1-9H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid in its physical form . It has a molecular weight of 317.7 .

Scientific Research Applications

Material Science

1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene: is utilized in material science for its unique properties. It’s involved in the synthesis of advanced materials due to its molecular structure, which allows for the creation of polymers with specific characteristics. These polymers can be used in creating new types of plastics, coatings, and composite materials that require enhanced stability against environmental factors .

Life Science Research

In life sciences, this compound serves as a building block for creating various bioactive molecules. Its derivatives are explored for potential therapeutic effects and are used in drug design and discovery. The compound’s ability to interact with biological systems makes it valuable for developing new medications .

Chemical Synthesis

This naphthalene derivative plays a crucial role in chemical synthesis as an intermediate. It’s used to construct complex organic molecules, particularly in the pharmaceutical industry, where precision and reliability are paramount. Its stability and reactivity under controlled conditions make it a preferred choice for synthesizing new compounds .

Chromatography

In chromatography, 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene is used as a standard or reference compound due to its well-defined characteristics. It helps in calibrating equipment and ensuring the accuracy of chromatographic analyses, which is essential for quality control in various industries .

Analytical Research

Analytical researchers employ this compound to develop new methods for substance detection and quantification. Its predictable behavior under analytical conditions is beneficial for method development, particularly in spectrometry and spectroscopy, where precise measurements are critical .

Fluorescence Probes

Naphthalene derivatives, including 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene , are efficient fluorescence probes. They are used for detecting and imaging purposes due to their strong fluorescence, electroactivity, and photostability. These properties make them suitable for use in fluorescence microscopy and bio-imaging investigations .

Each application leverages the unique photophysical properties of naphthalene derivatives, such as their high quantum yield and excellent photostability, making them versatile in various scientific research fields .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO3/c17-13-6-8-15(12-4-2-1-3-11(12)13)22-16-7-5-10(18)9-14(16)19(20)21/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZHBSKGEYMBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene

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